3-Methylorsellinic acid

Fungal polyketide biosynthesis Precursor feeding studies Natural product chemistry

Researchers face a critical supply issue: generic substitution with non-methylated orsellinic acid (OA) leads to divergent biosynthetic outcomes and completely different bioactivity profiles. 3-Methylorsellinic acid (3-MOA) resolves this with its non-negotiable C3-methyl group, derived from formate rather than acetate, which is essential for correct assembly in depsides like thielavin A and for its specific antibacterial activity. - Antibacterial free acid: active against Bacillus subtilis (MIC 32 μg/mL) and Staphylococcus aureus (MIC 64 μg/mL). - Essential reference standard for dereplication of fungal secondary metabolites via LC-MS. - Validated for heterologous production titer calibration in engineered S. cerevisiae systems.

Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
CAS No. 4707-46-4
Cat. No. B153776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylorsellinic acid
CAS4707-46-4
Molecular FormulaC9H10O4
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C(=O)O)O)C)O
InChIInChI=1S/C9H10O4/c1-4-3-6(10)5(2)8(11)7(4)9(12)13/h3,10-11H,1-2H3,(H,12,13)
InChIKeyVHNLJRRECIZZPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylorsellinic Acid – Polyketide Intermediate & Antimicrobial Standard


3-Methylorsellinic acid (3-MOA; 2,4-dihydroxy-3,6-dimethylbenzoic acid; β-orcinolcarboxylic acid) is a C9H10O4 fungal polyketide secondary metabolite first identified as a degradation product of barbatinic acid and subsequently isolated as a co-metabolite from Aspergillus terreus . Structurally, 3-MOA is a dihydroxybenzoic acid derivative of o-orsellinic acid with a methyl substitution at the C3 position, distinguishing it from non-methylated orsellinic acid (OA) [1]. This compound serves as a key biosynthetic building block for diverse depsides and meroterpenoids in lichens and fungi, while also functioning as a useful standard for dereplication of fungal secondary metabolites in natural product discovery workflows .

Fungal polyketide biosynthetic building block
Dereplication standard for OA derivatives in metabolomics
Antibacterial screening probe (free acid form)

3-Methylorsellinic Acid Substitution Risks


The substitution of 3-methylorsellinic acid (3-MOA) with structurally related compounds such as orsellinic acid (OA), methyl orsellinate, or lecanoric acid introduces material risks in both research reproducibility and procurement outcomes. 3-MOA and OA exhibit divergent biosynthetic origin: radioactive precursor feeding experiments demonstrate that the C3 methyl carbon of 3-MOA is derived from formate, whereas OA incorporates no such formate-derived methyl group [1]. This metabolic distinction manifests in differential biological activity profiles—3-MOA exhibits antibacterial activity as the free acid, while its methyl ester derivative (methyl 3-methylorsellinate) displays broad-spectrum antifungal activity not observed with the parent acid [2]. Furthermore, 3-MOA serves as a structurally specific monomeric unit in complex depsides such as thielavin A (composed of one 3-MOA and two 3,5-dimethylorsellinic acid units), wherein the C3 methylation pattern is non-negotiable for proper assembly by the ThiA polyketide synthase [3]. Generic substitution with non-methylated analogs would yield entirely different biosynthetic or pharmacological outcomes.

Biosynthetic Origin Mismatch
OA lacks formate-derived C3 methyl group; distinct biosynthetic pathway from 3-MOA.
Bioactivity Divergence
Methyl 3-methylorsellinate exhibits antifungal activity, not antibacterial like the free acid.
Structural Specificity in Depside Assembly
ThiA PKS requires 3-MOA for thielavin A biosynthesis; OA cannot substitute.

Comparative Evidence: 3-Methylorsellinic Acid vs. Analogs


Biosynthetic C3 Methyl Incorporation Divergence

Radioactive precursor feeding experiments with Aspergillus terreus cultures revealed a fundamental biosynthetic divergence between 3-methylorsellinic acid (3) and orsellinic acid (1). When [¹⁴C]formate was administered, radioactivity was incorporated into 3-MOA at the C3 methyl position, but no incorporation was detected in orsellinic acid [1]. This indicates that the methyl carbon at the C3 position of 3-MOA originates from formate via a C1-transfer mechanism distinct from the polyketide backbone assembly pathway used for orsellinic acid.

C3 Methyl Origin
Head-to-head
[14C]formate incorporated into 3-MOA C3 methyl; no incorporation in OA.
Biosynthetic pathway divergence confirmed.
Supports non-interchangeable procurement.
Fungal polyketide biosynthesis Precursor feeding studies Natural product chemistry

Antibacterial vs. Antifungal Activity Specificity

In functional characterization of polyketide synthases from Preussia isomera XL-1326, heterologous expression in Saccharomyces cerevisiae yielded high production of 3-MOA and lecanoric acid. 3-MOA exhibited antibacterial activity against multiple strains, while its methyl ester derivative (methyl 3-methylorsellinate) displayed broad-spectrum antifungal activity. Notably, the antibacterial effect was specific to the free acid form, and the antifungal activity was not observed with 3-MOA itself [1]. This activity profile is distinct from lecanoric acid, which is a dimeric depside produced by Preu6 and shows a different bioactivity spectrum [1]. Specific MIC values: 3-MOA demonstrated antibacterial activity against Bacillus subtilis with an MIC of 32 μg/mL, and against Staphylococcus aureus with an MIC of 64 μg/mL [1].

Activity Profile
Head-to-head
3-MOA antibacterial: MIC 32 μg/mL (B. subtilis), 64 μg/mL (S. aureus); methyl ester antifungal.
Free acid and ester activity profiles differ.
Form-specific functional divergence.
Antimicrobial screening Fungal natural products Structure-activity relationship

Enzymatic Assembly Specificity in Depside Biosynthesis

The polyketide synthase ThiA from the thielavin A biosynthetic pathway specifically incorporates one unit of 3-methylorsellinic acid and two units of 3,5-dimethylorsellinic acid to assemble the heterotrimeric depside structure. The enzyme possesses an unusual domain organization with the C-methyltransferase (MT) domain situated at the C-terminus following the thioesterase (TE) domain. The TE domain is solely responsible for two rounds of ester bond formation along with subsequent chain hydrolysis, enabling the precise 1:2 stoichiometric assembly [1]. The tandem acyl carrier protein domains of ThiA are critical for programmed methylation by the MT domain, ensuring that only the correctly methylated monomers (3-MOA and 3,5-dimethylorsellinic acid) are incorporated [1]. In contrast, non-methylated orsellinic acid (OA) is not a substrate for ThiA and cannot substitute for 3-MOA in this biosynthetic assembly [1].

ThiA Substrate Specificity
Head-to-head
1 eq 3-MOA + 2 eq 3,5-diMe-OA assembled; OA not incorporated.
Enzymatic assembly requires C3-methylated monomer.
Essential for depside biosynthesis studies.
Polyketide synthase engineering Depsid natural products Enzymatic synthesis

Neuroprotection in Parkinson's Disease Models

In a study of marine-derived fungal metabolites, 3-methylorsellinic acid (2) was isolated from Penicillium sp. KMM 4672 and evaluated alongside other co-isolated compounds for neuroprotective activity. In the 6-hydroxydopamine (6-OHDA)-induced Parkinson's disease cell model using Neuro2a cells, 3-MOA protected against neuronal damage. While all tested metabolites (including a new melatonin analogue, 8-methoxy-3,5-dimethylisochroman-6-ol, candidusin A, and 4″-dehydroxycandidusin A) protected Neuro2a cells against 6-OHDA-induced damage to varying degrees, the new melatonin analogue more effectively protected Neuro2a cells against 6-OHDA-induced neuronal death compared with melatonin itself, and also protected against paraquat (PQ)-induced neurotoxicity [1]. Dehydroxylation at C-3″ and C-4″ significantly increased free radical scavenging and neuroprotective activity of candidusin-related p-terphenyl polyketides in both 6-OHDA- and PQ-induced PD models [1]. 3-MOA's activity profile is thus distinguishable from structurally distinct co-metabolites, though quantitative head-to-head comparison between 3-MOA and the melatonin analogue was not the primary focus of the study.

Neuroprotection Assay
Cross-study
3-MOA protected Neuro2a cells against 6-OHDA damage via ROS pathway.
Supports neuroprotection assay interpretation.
No IC₅₀ reported; context-dependent.
Neuroprotection Parkinson's disease models Marine fungal metabolites

Heterologous Production: 3-MOA vs. Orsellinic Acid

Through heterologous expression in Saccharomyces cerevisiae, the polyketide synthases Preu3 and Preu6 from Preussia isomera XL-1326 were shown to release high yields of 3-methylorsellinic acid (3-MOA) and lecanoric acid, respectively [1]. Phylogenetic analysis clustered Preu3 and Preu6 into OA derivative synthase groups. Notably, domain swapping experiments constructing a novel "non-native" PKS (Preu6-TE^(Preu3)) resulted in production of a large amount of OA rather than 3-MOA or lecanoric acid, despite sharing very low sequence identity with the canonical OA synthase OrsA from Aspergillus nidulans [1]. This demonstrates that the identity of the PKS enzyme, particularly the TE domain, directly determines whether 3-MOA, OA, or lecanoric acid is produced, with yield outcomes being enzyme-specific rather than compound-inherent.

Heterologous Production
Class-level
Preu3 yields high 3-MOA; engineered chimera yields OA instead.
PKS enzyme identity determines product.
Qualitative yields; enzyme-dependent context.
Synthetic biology Heterologous expression Polyketide production

Reference Standard for Fungal Metabolite Dereplication

3-Methylorsellinic acid is established as a useful standard for dereplication of fungal secondary metabolites . In natural product discovery workflows, the compound serves as a reference for identifying structurally related OA derivatives in complex fungal extracts. The compound's HPLC purity is specified as >95% by commercial suppliers, with solubility in methanol and DMSO, and recommended long-term storage at -20°C . Physical properties include a melting point of 186-189°C and predicted boiling point of 407.4°C at 760 mmHg . For comparison, orsellinic acid (OA, CAS 480-64-8) and lecanoric acid possess distinct chromatographic retention times and mass spectral signatures, making 3-MOA a necessary individual standard for unambiguous peak assignment. Unlike broad-spectrum natural product libraries, 3-MOA provides a specific, well-characterized reference point for the OA derivative chemical space.

Analytical Standard
Data to verify
HPLC purity >95%; mp 186–189°C; soluble in MeOH, DMSO.
Supports dereplication workflows.
Supplier specification; independent verification recommended.
Natural product dereplication LC-MS metabolomics Quality control standard

3-Methylorsellinic Acid Validated Applications


Antibacterial Screening Against Gram-Positive Pathogens

3-MOA demonstrates specific antibacterial activity against Bacillus subtilis (MIC 32 μg/mL) and Staphylococcus aureus (MIC 64 μg/mL) as the free acid form [1]. This activity profile is distinct from its methyl ester derivative, which exhibits broad-spectrum antifungal rather than antibacterial effects. Researchers screening fungal secondary metabolites for narrow-spectrum Gram-positive antibacterial agents should procure 3-MOA free acid, not the methyl ester or related OA derivatives, to achieve this specific bioactivity outcome.

Synthetic Biology for Orsellinic Acid Derivatives

The heterologous production of 3-MOA via Preu3 PKS expression in S. cerevisiae, and the distinct production of OA via the engineered Preu6-TE^(Preu3) chimera, demonstrate that 3-MOA is a specific biosynthetic target requiring defined enzymatic machinery [1]. Procurement of authentic 3-MOA reference standard is essential for (i) validating production titers in engineered yeast systems, (ii) confirming product identity via LC-MS comparison, and (iii) calibrating quantitative assays for yield optimization in metabolic engineering campaigns.

Biosynthesis of Heterotrimeric Depsides

In the biosynthesis of thielavin A, the ThiA polyketide synthase specifically incorporates one unit of 3-MOA and two units of 3,5-dimethylorsellinic acid [2]. This 1:2 stoichiometric requirement is absolute; non-methylated orsellinic acid cannot substitute. Researchers investigating the biosynthesis, enzymatic mechanism, or synthetic reconstitution of thielavin A and related heterotrimeric depsides must procure 3-MOA as a substrate standard for in vitro enzymatic assays, product verification, and structural confirmation.

Dereplication of Fungal Secondary Metabolites

3-MOA is a validated standard for dereplication of fungal secondary metabolites . In LC-MS-based metabolomics workflows, 3-MOA provides a specific retention time and mass spectral reference for identifying OA derivatives in complex fungal extracts. Procurement of 3-MOA standard, rather than relying solely on OA or lecanoric acid references, enables unambiguous assignment of 3-MOA peaks and reduces false-positive identifications in natural product libraries.

Neuroprotective Screening in Parkinson's Models

3-MOA exhibits protective effects in 6-OHDA-induced Parkinson's disease cell models using Neuro2a murine neuroblastoma cells, acting via a ROS scavenging pathway [3]. While structurally distinct co-isolated metabolites (melatonin analogue, p-terphenyl polyketides) show varying degrees of neuroprotection, 3-MOA offers a monomeric hydroxybenzoic acid scaffold for structure-activity relationship studies. Procurement of 3-MOA enables comparative evaluation against more complex polyketide scaffolds in neurodegeneration research.

Application
Selection Property
Validation Focus
Gram-positive antibacterial screening
Free acid antibacterial activity profile
MIC endpoints against B. subtilis and S. aureus
Synthetic biology for OA derivatives
PKS enzyme compatibility
Heterologous production titer validation
Heterotrimeric depside biosynthesis
ThiA substrate specificity
Enzymatic assembly stoichiometry validation
Fungal metabolomics dereplication
Chromatographic retention reference
LC-MS peak assignment accuracy
Parkinson’s cell model research
Monomeric hydroxybenzoic acid scaffold
6-OHDA model response context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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